

Commercial Suppliers and Research Applications of 4,6-Difluorooxindole: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Difluorooxindole

Cat. No.: B1359043

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For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, **4,6-Difluorooxindole** has emerged as a significant building block in medicinal chemistry. Its unique structural features, conferred by the presence of two fluorine atoms on the oxindole core, offer advantageous properties such as enhanced metabolic stability and binding affinity to target proteins. This technical guide provides an in-depth overview of the commercial availability of **4,6-Difluorooxindole**, alongside a summary of its applications in research, with a focus on its role in the development of kinase inhibitors.

Commercial Availability

A critical aspect for any research endeavor is the accessibility of starting materials. **4,6-Difluorooxindole** is available from a range of chemical suppliers that cater to the research and development community. The purity, quantity, and lead times can vary between suppliers, and it is advisable to request certificates of analysis to ensure the material meets the specific requirements of the intended application. A summary of known commercial suppliers is provided in the table below.

Supplier	Purity	Available Quantities	Notes
PubChem	Varies by supplier	Varies by supplier	PubChem is a database that lists suppliers; it does not directly sell chemicals. [1]
Amerigo Scientific	Not specified	Not specified	Listed as a distributor of 4,6-Difluoroindole, a related but different compound. [2]

Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to conduct their own searches and due diligence when sourcing this compound.

Research Applications in Drug Discovery

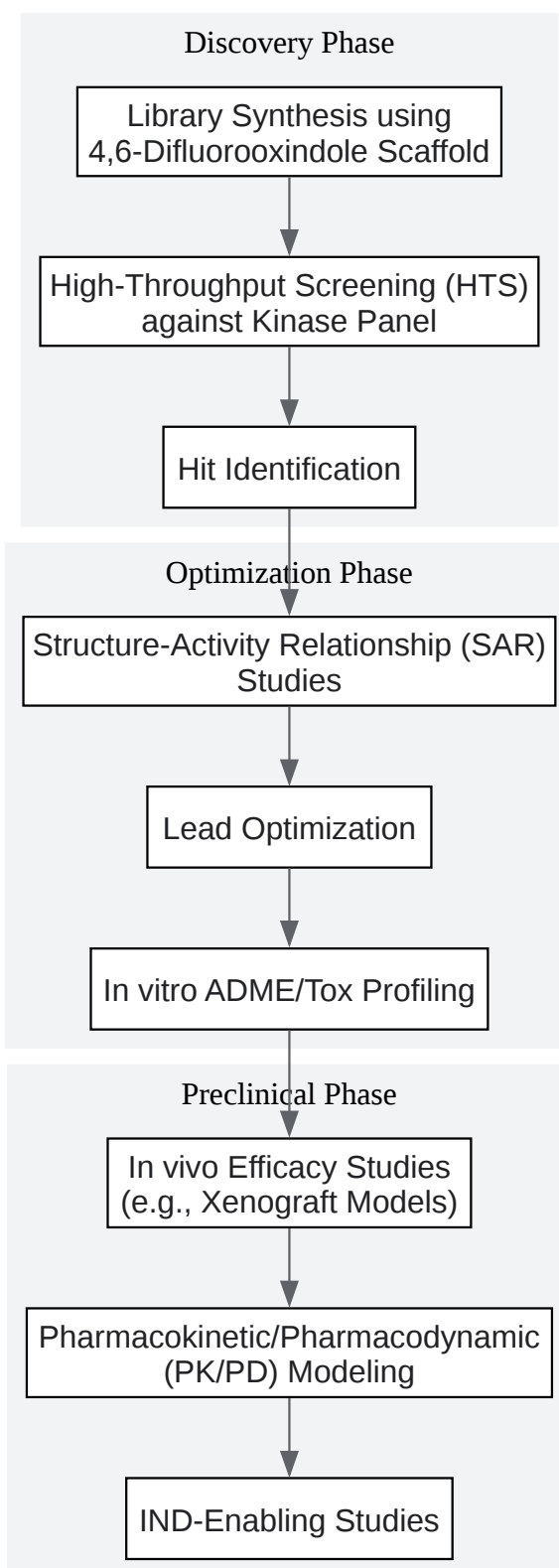
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The introduction of fluorine atoms at the 4 and 6 positions of the oxindole ring can significantly modulate the compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can influence the acidity of the N-H bond and the overall electronic distribution of the molecule, potentially leading to altered binding modes and improved potency.

While specific experimental protocols for **4,6-Difluorooxindole** are not readily available in the public domain, its structural similarity to other commercially available oxindoles used in kinase inhibitor discovery, such as 6-Fluorooxindole, suggests its utility in similar synthetic and screening workflows.[\[3\]](#) The general workflow for identifying and characterizing a novel kinase inhibitor based on a substituted oxindole core is outlined below.

Experimental Workflow: Kinase Inhibitor Discovery

The process of discovering a kinase inhibitor using a scaffold such as **4,6-Difluorooxindole** typically involves several key stages, from initial library synthesis to in vivo efficacy studies. The

following diagram illustrates a generalized workflow.

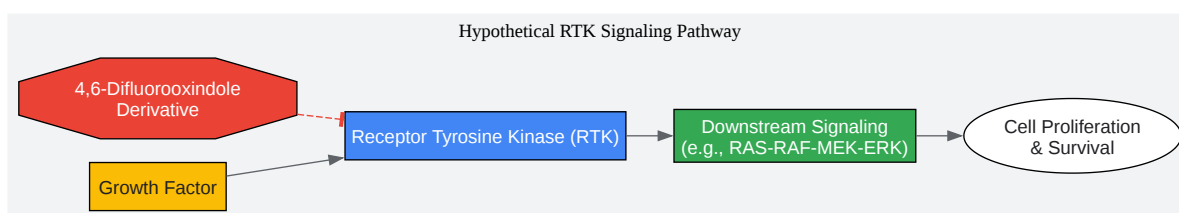


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A generalized workflow for kinase inhibitor discovery.

Signaling Pathways

While specific signaling pathways modulated by **4,6-Difluorooxindole** are not yet extensively documented, its derivatives are often designed to target key kinases involved in cancer cell proliferation and survival. A common target for oxindole-based inhibitors is the family of Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a **4,6-Difluorooxindole**-derived inhibitor.



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Hypothetical inhibition of an RTK signaling pathway.

Experimental Protocols

Detailed experimental protocols are highly specific to the research question being addressed. However, a general methodology for synthesizing a derivative of **4,6-Difluorooxindole** and assessing its inhibitory activity against a target kinase is provided below.

General Synthetic Protocol: N-Alkylation of **4,6-Difluorooxindole**

- **Dissolution:** Dissolve **4,6-Difluorooxindole** (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- **Deprotonation:** Add a base, for example, potassium carbonate (K_2CO_3 , 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to deprotonate the indole nitrogen.

- Alkylation: Add the desired alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the reaction mixture.
- Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated **4,6-Difluorooxindole** derivative.

General Protocol: In Vitro Kinase Inhibition Assay

- Reagents: Prepare a solution of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
- Compound Preparation: Prepare a serial dilution of the **4,6-Difluorooxindole** derivative in a suitable solvent (e.g., DMSO).
- Assay Plate Preparation: Add the kinase, substrate, and buffer to the wells of a microtiter plate.
- Inhibition Reaction: Add the serially diluted compound to the wells and incubate for a predetermined period at a specific temperature.
- Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.
- Detection: After a set incubation time, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This guide provides a foundational understanding of the commercial landscape and potential research applications of **4,6-Difluorooxindole**. As a versatile scaffold, it holds promise for the development of novel therapeutics, particularly in the realm of kinase inhibition. Further research and publication of experimental data will undoubtedly shed more light on its specific biological activities and therapeutic potential.

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References

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- 2. 4,6-Difluoroindole - Amerigo Scientific [amerigoscientific.com]
- 3. Buy 6-Fluorooxindole | 56341-39-0 [smolecule.com]
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